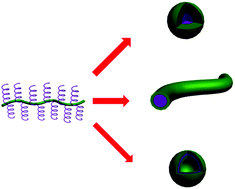Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
Polymer Chemistry Pub Date: 2014-11-18 DOI: 10.1039/C4PY01268B
Abstract
Macromolecular brushes with thermo-sensitive poly(N-isopropylacrylamide) (PNIPAM) backbones and pendant poly(γ-benzyl-L-glutamate) (PBLG) side chains were synthesized by reversible addition–fragmentation chain transfer (RAFT) and ring-opening polymerization (ROP). Copolymers of NIPAM and N-acryloxysuccinimide (NAS) were synthesized by RAFT polymerization. Boc-protected amino groups were introduced into the backbone chains by substituting the NAS groups with N-Boc-ethylenediamine, and after removal of the Boc groups, amine groups were produced on the backbones. PBLG side chains were synthesized by ROP. Size exclusion chromatograph, 1H NMR and 13C NMR results indicated successful synthesis of well-defined brush macromolecules. The self-assembly of the macromolecules in aqueous solutions was investigated in this research. Depending on the backbone and side chain lengths, the brush macromolecules self-assemble into spherical micelles, worm-like structures and vesicles. Temperature exerted a significant effect on the morphology of the structures. At a temperature above lower critical temperature (LCST) of the PNIPAM backbone, the self-assembled structures aggregated together. The functionalization of PBLG side chains with 1-pyrenebutyric acid was also performed. The fluorescence properties and morphology of the functionalized brush macromolecules were investigated in this research.


Recommended Literature
- [1] Microfluidic 68Ga-labeling: a proof of principle study
- [2] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [3] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [4] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [5] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [6] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [7] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [8] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [9] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [10] Front cover










